4-(6-Hydroxyhexyloxy)benzaldehyde
Description
4-(6-Hydroxyhexyloxy)benzaldehyde (CAS: 96735-91-0) is a benzaldehyde derivative with a hydroxyhexyloxy substituent at the para position. Its molecular formula is C₁₃H₁₈O₃, and it has a molecular weight of 222.28 g/mol and a density of 1.083 g/cm³ . The compound features a benzaldehyde core modified by a 6-hydroxyhexyloxy chain, which introduces both hydrophilic (hydroxyl group) and lipophilic (hexyl chain) properties.
Properties
CAS No. |
96735-91-0 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(6-hydroxyhexoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O3/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8,11,14H,1-4,9-10H2 |
InChI Key |
YCKLLCWNZUJZHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
- 4-(6-Hydroxyhexyloxy)benzaldehyde : Contains a 6-hydroxyhexyloxy group (-O-(CH₂)₅-OH) at the para position.
- 4-Hydroxybenzaldehyde (CAS: 123-08-0): Simplest derivative with a hydroxyl (-OH) group at the para position; molecular formula C₇H₆O₂ .
- 4-(Hexyloxy)benzaldehyde (CAS: 5736-94-7): Features a hexyloxy group (-O-(CH₂)₅-CH₃); molecular formula C₁₃H₁₈O₂ .
- 4-(4-Nitrophenoxy)benzaldehyde (CAS: N/A): Substituted with a nitro-phenoxy group, enhancing electrophilicity .
Physical Properties
Data Tables
Table 1: Key Structural and Physical Properties
| Compound | Molecular Formula | Substituent | Molecular Weight (g/mol) | Density (g/cm³) |
|---|---|---|---|---|
| This compound | C₁₃H₁₈O₃ | -O-(CH₂)₅-OH | 222.28 | 1.083 |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | -OH | 122.12 | - |
| 4-(Hexyloxy)benzaldehyde | C₁₃H₁₈O₂ | -O-(CH₂)₅-CH₃ | 206.28 | - |
Q & A
Q. How does the hydroxyhexyloxy group influence reactivity in nucleophilic additions?
- Electronic Effects : The electron-donating alkoxy group activates the aromatic ring toward electrophilic substitution but deactivates the aldehyde via resonance, slowing nucleophilic attacks (e.g., Grignard reactions).
- Steric Effects : The hexyl chain may hinder access to the aldehyde in bulky reagents, necessitating longer reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
